N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide
Description
N-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide is a synthetic compound featuring a hydrazinecarbothioamide backbone linked to a 3,4,5-trimethoxybenzoyl group and a 4-chlorophenyl substituent. Key characteristics inferred from related compounds include:
- IR Spectra: Expected absorption bands for NH (3150–3319 cm⁻¹), C=O (1661–1682 cm⁻¹), and C=S (1230–1258 cm⁻¹) .
- NMR Data: Similar compounds exhibit distinct aromatic proton signals (δ 6.80–7.93 ppm) and O-CH3 groups (δ 3.66–3.78 ppm) in ¹H-NMR, with carbonyl (166.0 ppm) and thiocarbonyl (181.6 ppm) signals in ¹³C-NMR .
- Physical Properties: Melting points for analogs range from 176–209°C, suggesting moderate thermal stability .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-23-13-8-10(9-14(24-2)15(13)25-3)16(22)20-21-17(26)19-12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,20,22)(H2,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFLYVBZVURKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of 3,4,5-Trimethoxybenzoic Acid
The foundational step in synthesizing this compound is the preparation of 3,4,5-trimethoxybenzoyl hydrazine. A patented method employs 3,4,5-trimethoxybenzoic acid and hydrazine hydrate in the presence of a CuO/Cr₂O₃ composite catalyst. The reaction proceeds under reflux conditions, with continuous removal of water to shift the equilibrium toward product formation. The catalyst enhances reaction efficiency, achieving high yields by mitigating side reactions such as hydrolysis or decomposition.
Key Parameters for Hydrazinolysis:
| Parameter | Details |
|---|---|
| Reactants | 3,4,5-Trimethoxybenzoic acid, Hydrazine hydrate |
| Catalyst | CuO/Cr₂O₃ composite (5–10 wt%) |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield Optimization | Excess hydrazine hydrate, water removal |
This method’s industrial applicability is underscored by its scalability, with pilot studies demonstrating consistent yields exceeding 80% under optimized conditions.
Condensation with 4-Chlorophenyl Isothiocyanate
The hydrazine intermediate reacts with 4-chlorophenyl isothiocyanate to form the target thioamide. This step, adapted from methodologies in heterocyclic chemistry, involves nucleophilic addition of the hydrazine’s amine group to the electrophilic carbon of the isothiocyanate. The reaction is typically conducted in ethanol under reflux for 4–6 hours, yielding the product as a crystalline solid after cooling and filtration.
Reaction Mechanism:
- Nucleophilic Attack : The primary amine of 3,4,5-trimethoxybenzoyl hydrazine attacks the thiocyanate carbon.
- Proton Transfer : A proton shifts to the sulfur atom, forming a thiol intermediate.
- Tautomerization : The thiol tautomerizes to the thermodynamically stable thione form.
Optimized Conditions for Condensation:
| Parameter | Details |
|---|---|
| Solvent | Anhydrous ethanol |
| Molar Ratio | 1:1 (hydrazine:isothiocyanate) |
| Temperature | 70–80°C (reflux) |
| Workup | Filtration, recrystallization (ethanol/water) |
Reaction Optimization and Catalytic Systems
Role of CuO/Cr₂O₃ in Hydrazinolysis
The CuO/Cr₂O₃ catalyst significantly enhances the hydrazinolysis reaction by facilitating the nucleophilic acyl substitution mechanism. Chromium oxide (Cr₂O₃) acts as a Lewis acid, polarizing the carbonyl group of 3,4,5-trimethoxybenzoic acid, while CuO stabilizes the transition state through redox interactions. Comparative studies indicate that this composite catalyst outperforms homogeneous acids (e.g., H₂SO₄) by reducing reaction time by 40% and minimizing byproduct formation.
Solvent and Temperature Effects in Condensation
The choice of solvent critically influences the condensation step’s efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. Ethanol, while less reactive, permits straightforward isolation via crystallization. Elevated temperatures (70–80°C) are necessary to overcome the activation energy barrier, with yields plateauing beyond 6 hours due to competing hydrolysis.
Industrial-Scale Production Considerations
Continuous Flow Hydrazinolysis
Recent advancements adapt the patented batch process into a continuous flow system, enabling large-scale production. Key modifications include:
Challenges in Condensation Scale-Up
Industrial-scale condensation faces hurdles such as:
- Exothermicity : Rapid heat generation during exothermic reactions necessitates advanced cooling systems.
- Purity Requirements : Residual hydrazine or isothiocyanate must be minimized to below 0.1% for pharmaceutical-grade material.
Comparative Analysis with Alternative Methods
Alternative Catalysts in Hydrazinolysis
While CuO/Cr₂O₃ remains optimal, exploratory studies evaluate Fe₃O₄ nanoparticles and zeolites. These alternatives, however, suffer from lower turnover frequencies (30% less than CuO/Cr₂O₃) and higher costs.
Thiourea-Based Routes
An alternative pathway involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-chlorophenylthiourea. Though feasible, this method requires stringent anhydrous conditions and offers no yield advantage over the isothiocyanate route.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide serves as a reagent for synthesizing more complex organic molecules. Its functional groups can be modified to create derivatives with tailored properties for specific applications in research.
Biology
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains and fungal species using methods like the turbidimetric method . The results suggest potential applications in developing new antimicrobial agents.
- Anticancer Properties : Preliminary evaluations have shown that this compound may possess anticancer activity. In vitro assays against human cancer cell lines have demonstrated cytotoxic effects, making it a candidate for further development as an anticancer drug .
Medicine
- Therapeutic Applications : The compound is being explored for its potential therapeutic roles in drug development. Its ability to inhibit specific enzymes or receptors involved in disease pathways could lead to novel treatments for various conditions.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its structural complexity allows it to serve as a building block for synthesizing other valuable compounds in the chemical industry.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinecarbothioamide Derivatives
(a) N-(4-Chlorophenyl)-2-(4-(3,4,5-Trimethoxybenzyloxy)benzoyl)hydrazinecarbothioamide (3a)
- Structure : Differs by a benzyloxy spacer between the benzoyl and trimethoxy groups.
- Properties : Higher molecular weight (524.10 g/mol) and distinct hydrogen bonding due to the benzyloxy group, influencing solubility .
- Synthesis : Formed via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization .
(b) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structure : Replaces hydrazinecarbothioamide with a benzamide group.
- Properties : Lacks C=S but retains NH and C=O IR bands. Crystal packing via N-H···O hydrogen bonding enhances stability .
(c) 957489-86-0 (N-(4-chlorophenyl)-2-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)hydrazinecarbothioamide)
- Structure : Incorporates a nitro-pyrazole moiety, increasing molecular weight (396.85 g/mol).
Trimethoxybenzoyl/Acrylonitrile Derivatives
(a) (E)-3-[Dibenzo(b,d)thiophen-2-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile (8q)
- Structure : Acrylonitrile backbone with dibenzothiophene and trimethoxybenzoyl groups.
- Activity: Exhibits anti-tumor and anti-angiogenesis properties, likely due to electron-withdrawing cyano groups enhancing reactivity .
(b) N-(4,4-Difluorocyclohexyl)-2-(3-methyl-1-(3,4,5-trimethoxybenzamido)butyl)thiazole-4-carboxamide (108)
- Structure : Thiazole core with trimethoxybenzamido and difluorocyclohexyl groups.
- Synthesis: Derived from amino acid precursors, highlighting divergent synthetic routes compared to hydrazinecarbothioamides .
Patent-Derived Analogues
(a) EP3348550A1 (N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide)
- Structure : Benzothiazole-acetamide hybrid with trifluoromethyl and trimethoxyphenyl groups.
- Significance: Trifluoromethyl groups improve metabolic stability, suggesting pharmacokinetic advantages over non-fluorinated analogs .
Data Tables
Table 1: Structural and Spectral Comparison
*Inferred data based on structural analogs.
Key Research Findings
- Synthetic Routes : Hydrazinecarbothioamides are typically synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to triazoles under basic conditions .
- Tautomerism : Compounds like 1,2,4-triazole-3-thiones exist in thione tautomeric forms, confirmed by IR (absence of S-H bands) and NMR .
- Biological Potential: Trimethoxybenzoyl derivatives show promise in oncology, with substituents like fluorine or pyrazole enhancing target specificity .
Notes on Divergences and Limitations
- Structural Variability : The absence of direct data on the target compound necessitates cautious extrapolation from analogs.
- Activity Gaps: While anti-tumor activity is noted in acrylonitriles , hydrazinecarbothioamides may prioritize antimicrobial roles due to thiol reactivity .
Biological Activity
N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of hydrazine derivatives that have been studied for their various pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a hydrazine backbone substituted with a chlorophenyl group and a trimethoxybenzoyl moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of hydrazine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of tumor cell proliferation.
Case Study:
In a study examining related compounds, it was found that certain hydrazine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . These findings suggest that this compound may possess similar properties.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | A549 | 10.0 | Proliferation inhibition |
Antimicrobial Activity
Hydrazine derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
Research Findings:
A study reported that hydrazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL . This indicates that the compound could be further explored for therapeutic applications in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
Antiviral Activity
The antiviral potential of hydrazine derivatives has also been investigated. Preliminary studies suggest that this compound may inhibit viral replication in vitro.
Case Study:
In vitro assays indicated that related compounds were effective against human adenovirus (HAdV), with selectivity indexes greater than 100 compared to standard antiviral agents . This suggests that further exploration of the compound's antiviral properties could yield valuable insights into its potential use in treating viral infections.
Q & A
Basic: What synthetic methodologies are employed for the preparation of N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide?
Answer:
The compound is typically synthesized via multi-step reactions involving acylhydrazinecarbothioamide formation and benzoylation . Key steps include:
- Hydrazinecarbothioamide backbone assembly : Reacting substituted hydrazines with thiocarbonyl reagents under controlled pH and temperature.
- 3,4,5-Trimethoxybenzoyl incorporation : Coupling via nucleophilic acyl substitution or condensation reactions, often using activating agents like DCC (dicyclohexylcarbodiimide) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while mixed solvents (e.g., ethyl acetate/petroleum ether) improve crystallization .
Alternative routes include hydrogenation of cyano intermediates followed by cyclization with chloroacetyl chloride, as seen in analogous syntheses .
Basic: How is FT-IR spectroscopy utilized to confirm the functional groups in this compound?
Answer:
FT-IR analysis identifies critical functional groups:
- C=O stretch (amide) : Observed near 1680–1690 cm⁻¹ , confirming the benzoyl group .
- N-H stretch (hydrazinecarbothioamide) : Broad bands at 3230–3270 cm⁻¹ indicate NH vibrations .
- C=S stretch : A strong signal at 1175–1185 cm⁻¹ confirms the thiocarbonyl moiety .
- Aromatic C-Cl stretch : Peaks near 1085 cm⁻¹ validate the 4-chlorophenyl substituent .
Methodological consistency requires comparing experimental spectra with reference data from structurally similar compounds.
Advanced: What strategies can optimize the yield and purity during the synthesis of this compound?
Answer:
Optimization strategies include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve reaction rates and selectivity .
- Temperature control : Maintaining 0–5°C during acyl chloride coupling minimizes side reactions .
- Solvent gradients : Sequential solvent systems (e.g., ethyl acetate/petroleum ether mixtures) enhance recrystallization purity .
- pH adjustment : Neutral to slightly acidic conditions (pH 6–7) stabilize hydrazine intermediates .
- Chromatographic purification : Flash column chromatography with silica gel (hexane/ethyl acetate gradients) resolves byproducts .
Advanced: How can X-ray crystallography with SHELX software aid in resolving structural ambiguities?
Answer:
SHELX -based crystallography provides atomic-level structural resolution:
- Data collection : High-resolution diffraction data (≤1.0 Å) are processed using SHELXT for structure solution .
- Refinement : SHELXL refines positional and thermal parameters, resolving disorder in trimethoxybenzoyl or chlorophenyl groups .
- Validation : Hydrogen bonding networks (e.g., N-H⋯S interactions) are mapped to confirm molecular packing .
For example, SHELX analysis of analogous thiazole derivatives confirmed planar conformations of the benzoyl-hydrazinecarbothioamide core .
Advanced: What approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
Answer:
SAR studies involve:
- Derivatization : Modifying substituents (e.g., replacing Cl with F or NO₂) to assess electronic effects on bioactivity .
- Thiazole ring incorporation : Synthesizing thiazole analogs (e.g., 4-(3,4,5-trimethoxybenzoyl)-thiazole derivatives) to evaluate steric and electronic contributions .
- Biological assays : Testing cytotoxicity (e.g., IC₅₀ in cancer cell lines) and correlating with logP (lipophilicity) or Hammett σ values .
- Computational modeling : Docking studies (e.g., with tubulin or kinase targets) predict binding modes of substituted analogs .
For instance, 8q (4-cyano-thiazole derivative) showed enhanced anticancer activity due to improved π-π stacking with target proteins .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or impurities. Resolution methods include:
- Multi-spectral correlation : Cross-validate NMR (¹H/¹³C), IR, and MS data. For example, ¹H NMR splitting patterns distinguish thiocarbonyl tautomers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ peaks within 5 ppm error) to rule out impurities .
- Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation in benzoyl groups) by analyzing signal coalescence at elevated temperatures .
Advanced: What experimental designs are critical for evaluating the compound’s biological activity?
Answer:
Robust experimental designs include:
- Dose-response assays : Test compound concentrations (0.1–100 μM) across multiple cell lines to determine IC₅₀ values .
- Control groups : Use reference drugs (e.g., doxorubicin) and vehicle controls (DMSO) to normalize data .
- Mechanistic studies : Combine flow cytometry (apoptosis) and Western blotting (protein expression) to elucidate pathways .
- Solubility optimization : Use co-solvents (e.g., Cremophor EL) for in vivo studies to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
